molecular formula C18H21N5O B11009574 N-(1H-indol-6-yl)-6-(pyrimidin-2-ylamino)hexanamide

N-(1H-indol-6-yl)-6-(pyrimidin-2-ylamino)hexanamide

Cat. No.: B11009574
M. Wt: 323.4 g/mol
InChI Key: FFSBGSQDMFUTMG-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-6-(pyrimidin-2-ylamino)hexanamide is a synthetic organic compound that features both an indole and a pyrimidine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-6-(pyrimidin-2-ylamino)hexanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of Indole and Pyrimidine: The indole and pyrimidine moieties can be coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks a halogenated pyrimidine derivative.

    Formation of the Hexanamide Linker: The hexanamide linker can be introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically forming indole-2,3-diones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: Both the indole and pyrimidine rings can undergo substitution reactions, where various substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted indoles and pyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and pyrimidine derivatives.

    Medicine: As a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-6-(pyrimidin-2-ylamino)hexanamide would depend on its specific biological target. Generally, compounds containing indole and pyrimidine moieties can interact with various enzymes, receptors, and nucleic acids, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide: Similar structure but with the indole nitrogen at a different position.

    N-(1H-indol-6-yl)-6-(pyrimidin-4-ylamino)hexanamide: Similar structure but with the pyrimidine nitrogen at a different position.

Uniqueness

N-(1H-indol-6-yl)-6-(pyrimidin-2-ylamino)hexanamide is unique due to the specific positioning of the indole and pyrimidine moieties, which can influence its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-6-(pyrimidin-2-ylamino)hexanamide

InChI

InChI=1S/C18H21N5O/c24-17(23-15-7-6-14-8-12-19-16(14)13-15)5-2-1-3-9-20-18-21-10-4-11-22-18/h4,6-8,10-13,19H,1-3,5,9H2,(H,23,24)(H,20,21,22)

InChI Key

FFSBGSQDMFUTMG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCCCCCC(=O)NC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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